REACTION_SMILES
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[CH3:15][C:16](=[O:17])[CH3:18].[O:11]=[Cr:12](=[O:13])=[O:14].[OH2:19].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24].[c:1]1([CH:7]([C:8]#[CH:9])[OH:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]([C:8]#[CH:9])=[O:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(O)c1ccccc1
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Name
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Type
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product
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Smiles
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C#CC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |